molecular formula C19H20N4O4 B11588480 4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B11588480
M. Wt: 368.4 g/mol
InChI Key: ASOVKTAKHFUBAA-UHFFFAOYSA-N
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Description

4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxybutan-2-yl group, and a dihydrophthalazin-1-one moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Cyclization: The formation of the dihydrophthalazin-1-one ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for amination, and catalysts for cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxybutan-2-yl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE include:

    4-Amino-N-(1-hydroxybutan-2-yl)benzamide: Shares the hydroxybutan-2-yl group and amino functionality.

    4-Nitrophenyl derivatives: Contain the nitrophenyl group and exhibit similar reactivity.

Uniqueness

The uniqueness of 4-{4-[(1-HYDROXYBUTAN-2-YL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[4-(1-hydroxybutan-2-ylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C19H20N4O4/c1-3-13(11-24)20-16-9-8-12(10-17(16)23(26)27)18-14-6-4-5-7-15(14)19(25)22(2)21-18/h4-10,13,20,24H,3,11H2,1-2H3

InChI Key

ASOVKTAKHFUBAA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-]

Origin of Product

United States

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